molecular formula C13H16N4O3S B359054 ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 306280-93-3

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B359054
CAS No.: 306280-93-3
M. Wt: 308.36g/mol
InChI Key: DHWZWBARMASKJP-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethylamino group and the ethyl ester functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester functionality.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Dimethylamino-substituted compounds: These compounds have a similar dimethylamino group but may have different core structures.

Uniqueness

ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[(E)-dimethylaminomethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-5-20-13(19)10-8(2)9-11(21-10)14-6-17(12(9)18)15-7-16(3)4/h6-7H,5H2,1-4H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWZWBARMASKJP-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.